molecular formula C10H4ClF3INO B1436276 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline CAS No. 1974685-56-7

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline

Cat. No. B1436276
M. Wt: 373.5 g/mol
InChI Key: MFWQQBVQRNDLDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves cross-coupling reactions like the Suzuki–Miyaura (SM) coupling. This reaction is widely used for carbon–carbon bond formation and involves the use of organoboron reagents . The synthesis could potentially involve the use of boron reagents and palladium catalysts in a process known as transmetalation .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it could undergo aminocarbonylation in DMF using phosphoryl chloride . It might also participate in copper-free Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is a white to tan solid . It should be stored at 0-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.

Scientific Research Applications

Synthesis of Medicinally Important Quinolones

A divergent route was developed to access 3-iodo- and 6-chloro-3-iodo-4(1H)-quinolones for further elaboration via mono and/or sequential Suzuki-Miyaura cross-coupling, generating novel and medicinally important 4(1H)-quinolones. This method allows for the functionalization of the quinolone core, demonstrating the role of quinolines in medicinal chemistry (Cross & Manetsch, 2010).

Directed Ortho-lithiation

Selective lithiation of chloroquinolines at low temperature was employed to synthesize various 2,3-disubstituted quinolines. This technique showcases the utility of chloroquinolines in generating structurally diverse molecules, which could be applied to 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline for synthesizing novel compounds (Marsais, Godard, & Quéguiner, 2009).

Antimalarial Activity

The synthesis of quinoxaline derivatives, including modifications of chloroquinolines, has been explored for antimalarial activity. Such research indicates the potential of chloroquinoline derivatives in the development of antimalarial agents (Maichrowski et al., 2013).

Structural Characterization

Studies on the synthesis and structural characterization of quinolone compounds targeting malaria, based on the modification of chloro and iodoquinolines, highlight the importance of structural variation in enhancing biological activity. This underscores the potential for 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline to serve as a key precursor in synthesizing potent biological inhibitors (Horta et al., 2017).

Nonlinear Optical (NLO) Properties

Research into the structural and optical properties of quinoline derivatives provides insights into their potential applications in technology, such as in nonlinear optical materials. This suggests a broader application scope for 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-iodo-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3INO/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQQBVQRNDLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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